molecular formula C22H26N4O3 B2553340 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-68-3

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2553340
CAS No.: 899997-68-3
M. Wt: 394.475
InChI Key: QEHJTJMKVIKHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring, followed by the introduction of the purine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. In medicine, it is being explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases. In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as other oxazolo[2,3-f]purines or related heterocyclic compounds. These comparisons highlight its unique structural features and biological activities. Similar compounds may include 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]pyrimidine and 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]triazole, which share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

4-methyl-2-octyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-4-5-6-7-11-14-25-20(27)18-19(24(2)22(25)28)23-21-26(18)15-17(29-21)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHJTJMKVIKHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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